2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a triazole ring and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its target and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine-2-carbaldehyde as a starting material.
Linking to Benzimidazole: The final step involves the formation of a thioether bond between the triazole-pyridine intermediate and a benzimidazole derivative. This can be achieved using thiolating agents like thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: The benzimidazole and pyridine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents such as thionyl chloride (SOCl2) are used for electrophilic aromatic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Dihydrotriazoles: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-benzimidazole: Lacks the triazole ring but shares the benzimidazole and pyridine moieties.
1H-1,2,4-triazole derivatives: Compounds with similar triazole structures but different substituents.
Benzimidazole derivatives: Compounds with various functional groups attached to the benzimidazole core.
Uniqueness
2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core, a triazole ring, and a pyridine moiety, which confer distinct chemical properties and biological activities. This unique structure allows it to interact with multiple biological targets and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-6-11-10(5-1)17-15(18-11)22-9-13-19-14(21-20-13)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOSALUHALIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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